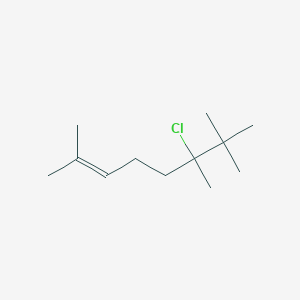
6-Chloro-2,6,7,7-tetramethyloct-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,6,7,7-tetramethyloct-2-ene is an organic compound with the molecular formula C12H21Cl It is characterized by the presence of a chlorine atom and multiple methyl groups attached to an octene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,6,7,7-tetramethyloct-2-ene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 2,6,7,7-tetramethyloct-2-ene using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
6-Chloro-2,6,7,7-tetramethyloct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-2,6,7,7-tetramethyloct-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Chloro-2,6,7,7-tetramethyloct-2-ene depends on its specific application. In chemical reactions, the chlorine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
6-Chloro-2,6-dimethylhept-2-ene: Similar structure but with fewer methyl groups.
2-Chloro-2,6-dimethylacetanilide: Contains a similar chlorine and methyl substitution pattern but with different functional groups.
Uniqueness
6-Chloro-2,6,7,7-tetramethyloct-2-ene is unique due to its specific arrangement of chlorine and multiple methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.
属性
CAS 编号 |
80325-40-2 |
|---|---|
分子式 |
C12H23Cl |
分子量 |
202.76 g/mol |
IUPAC 名称 |
6-chloro-2,6,7,7-tetramethyloct-2-ene |
InChI |
InChI=1S/C12H23Cl/c1-10(2)8-7-9-12(6,13)11(3,4)5/h8H,7,9H2,1-6H3 |
InChI 键 |
QHYXXHSATOOYAW-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(C)(C(C)(C)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
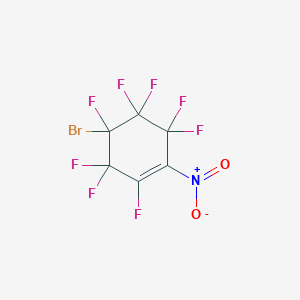
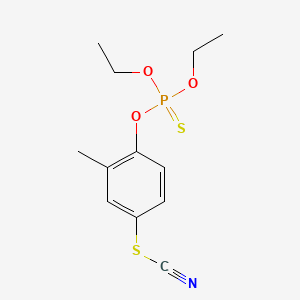
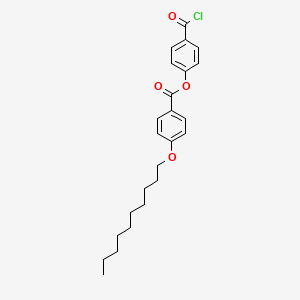
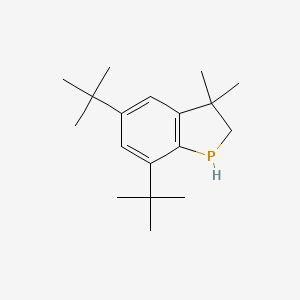
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
silane](/img/structure/B14427335.png)
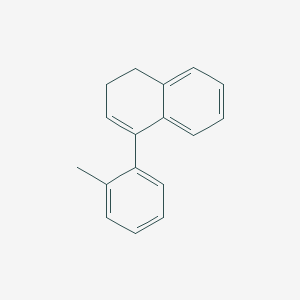
![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
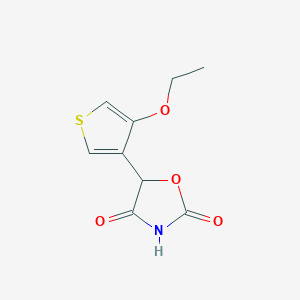
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
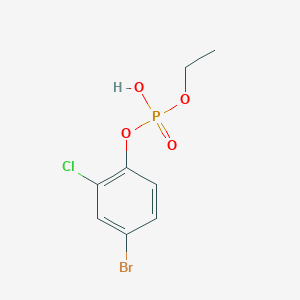
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
